methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based compound featuring a nitro-substituted benzamido group at the 3-position and a phenyl group at the 5-position of the thiophene ring. The methyl ester at the 2-position enhances its stability and modulates solubility.
Properties
IUPAC Name |
methyl 3-[(4-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-26-19(23)17-15(11-16(27-17)12-5-3-2-4-6-12)20-18(22)13-7-9-14(10-8-13)21(24)25/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLNMGOAGQEQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Reduction of the nitro group to an amino group.
- Reduction : Using reagents like hydrogen gas in the presence of palladium catalysts.
These reactions allow for the modification of the compound to create derivatives with tailored properties.
Biology
Research has indicated that methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate exhibits potential biological activities, particularly:
- Antimicrobial Properties : Studies show significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli.
- Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including HeLa cells (cervical adenocarcinoma) and A549 cells (lung carcinoma).
Medicine
The compound is explored for its potential use in drug development:
- It may act as an enzyme inhibitor , targeting critical enzymes involved in cellular processes.
- Its structural features make it a candidate for developing anti-inflammatory and anticancer drugs.
Industrial Applications
In industrial settings, this compound is utilized in:
- Organic Electronics : The compound can be incorporated into materials used for organic semiconductors and sensors due to its electronic properties.
- Dyes and Pigments : Its derivatives are used in synthesizing azo dyes known for their color fastness in textiles.
Antimicrobial Activity Study
A recent study assessed the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | MIC (µM) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Bacterial Inhibition |
| Escherichia coli | 0.21 | Bacterial Inhibition |
| Candida spp. | N/A | Antifungal Activity |
This table summarizes the compound's effectiveness against several pathogens, indicating its potential as an antimicrobial agent.
Anticancer Efficacy Study
In vitro experiments revealed that this compound significantly inhibits the proliferation of cancer cell lines:
| Cell Line | Effect Observed |
|---|---|
| HeLa | Significant inhibition |
| A549 | Cytotoxic effects observed |
These findings highlight the compound's potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The thiophene ring can also interact with enzymes or receptors, influencing their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thiophene Derivatives
(a) Methyl 5-Phenylthiophene-2-Carboxylate ()
- Structure : Lacks the 3-(4-nitrobenzamido) substituent, making it simpler.
- Properties : Reduced molecular weight (C₉H₇N₃O₄ vs. C₂₀H₁₄N₂O₃S₂ in ) and lower density (1.42 g/cm³ predicted).
- Role : Highlights the importance of the 3-substituent in modulating electronic properties and bioactivity .
(b) Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate ()
- Structure : Features an acetamido group (electron-donating) instead of nitrobenzamido (electron-withdrawing).
- Impact : The acetamido group may enhance solubility but reduce electrophilicity compared to the nitro group. Crystallographic data (SHELX-refined) indicate distinct hydrogen-bonding patterns due to the amide functionality .
(c) 2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate ()
- Structure: Amino and ethyl ester groups at positions 2 and 3.
- The nitro group in the target compound may instead favor π-π stacking or nitro-mediated interactions .
Substituted Benzamido/Acylated Thiophenes
(a) Methyl 3-(Benzothiazole-2-Carboxamido)-5-Phenylthiophene-2-Carboxylate ()
- Structure : Benzothiazole carboxamido substituent vs. 4-nitrobenzamido.
- Properties : Higher molecular weight (394.47 g/mol vs. 384.39 g/mol for the nitro analog) and altered acidity (pKa ~10.24). The benzothiazole moiety may confer fluorescence or metal-binding properties absent in the nitro derivative .
(b) Ethyl 5-Methyl-3-(5-Methylthiophen-2-Yl)Isoxazole-4-Carboxylate ()
Substituent Effects on Reactivity and Bioactivity
- This contrasts with methoxy or trifluoromethyl groups in ’s triazine derivatives, which alter steric and electronic profiles .
- Phenyl vs.
Analytical Techniques
- Crystallography : SHELX and ORTEP-3 () are critical for resolving hydrogen-bonding networks, as seen in ’s diethyl thiophene derivative. The nitro group may induce unique packing motifs .
- Spectroscopy: NMR and IR () confirm substituent identity, with nitro groups showing distinct NOE effects and carbonyl stretching frequencies .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₅N₃O₅S | 409.41 | ~1.42 (Predicted) | 4-Nitrobenzamido, 5-phenyl |
| Methyl 5-Phenylthiophene-2-Carboxylate | C₉H₇N₃O₄ | 221.19 | 1.42 | None at 3-position |
| Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate | C₁₄H₁₇NO₅S | 311.35 | 1.35 | Acetamido, methyl |
Biological Activity
Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This article explores its biological activity, including its potential medicinal applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 342.36 g/mol
The compound features a thiophene ring substituted with a nitrobenzamido group and a phenyl group, which contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties: Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in human liver cancer cells (HepG2) and adenocarcinoma cells (A549). The mechanism likely involves the modulation of signaling pathways related to cell growth and apoptosis .
- Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties against various pathogens. While some derivatives show moderate inhibitory effects on Gram-positive bacteria, further research is needed to fully understand its potential in this area .
- Enzyme Inhibition: The nitro group in the structure may facilitate interactions with specific enzymes, potentially leading to inhibition of their activity. This aspect is crucial for drug development targeting various diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction: The compound may act as an enzyme inhibitor by forming hydrogen bonds with active sites, thereby blocking substrate access.
- Cell Signaling Modulation: It can modulate pathways involved in cell proliferation and apoptosis through interaction with cellular receptors or kinases .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that thiophene derivatives can induce oxidative stress in cancer cells, leading to cell death .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate | Contains a nitro group at a different position | Antimicrobial and anticancer potential |
| Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate | Methyl group instead of nitro | Similar pharmacological properties |
| Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate | Chlorine substituent | Varies in potency against pathogens |
This table highlights how variations in substituents affect the biological activity and potential applications of thiophene derivatives.
Case Studies
-
Anticancer Activity Study:
A study evaluated the effects of this compound on HepG2 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent through apoptosis induction . -
Antimicrobial Efficacy:
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Although it exhibited low antibacterial activity, modifications to the structure enhanced efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
